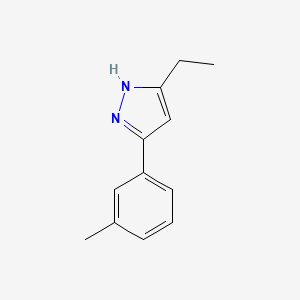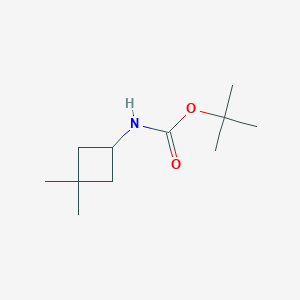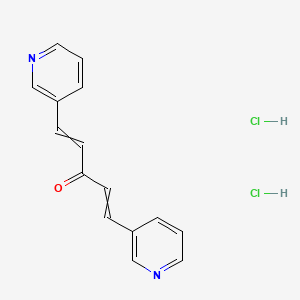![molecular formula C14H10ClN5 B13885198 6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13885198.png)
6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features both indole and pyrazolo[3,4-d]pyrimidine moieties. These structures are significant in medicinal chemistry due to their biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine typically involves the reaction of indole derivatives with pyrazolo[3,4-d]pyrimidine precursors. One common method includes the Fischer indole synthesis, where an indole derivative is reacted with a pyrazolo[3,4-d]pyrimidine compound under acidic conditions . The reaction conditions often involve refluxing in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially using continuous flow reactors and automated synthesis equipment.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: Hydrogenation with Pd/C under atmospheric or elevated pressure.
Substitution: Reactions with nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole-pyrazolo[3,4-d]pyrimidine derivatives.
Applications De Recherche Scientifique
6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The pathways involved often include signal transduction pathways like the PI3K/Akt pathway, which is crucial in cell growth and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-chloro-1H-pyrazolo[3,4-d]pyrimidine: Shares the pyrazolo[3,4-d]pyrimidine core but lacks the indole moiety.
1-methyl-1H-indole-3-carbaldehyde: Contains the indole structure but lacks the pyrazolo[3,4-d]pyrimidine component.
Uniqueness
6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine is unique due to the combination of indole and pyrazolo[3,4-d]pyrimidine moieties, which confer distinct biological activities and potential therapeutic applications. This dual structure allows it to interact with a broader range of biological targets compared to compounds with only one of these moieties.
Propriétés
Formule moléculaire |
C14H10ClN5 |
|---|---|
Poids moléculaire |
283.71 g/mol |
Nom IUPAC |
6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C14H10ClN5/c1-20-13-10(7-17-20)12(18-14(15)19-13)9-3-2-8-4-5-16-11(8)6-9/h2-7,16H,1H3 |
Clé InChI |
XPFJGUCKPJXARG-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=NC(=NC(=C2C=N1)C3=CC4=C(C=C3)C=CN4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















